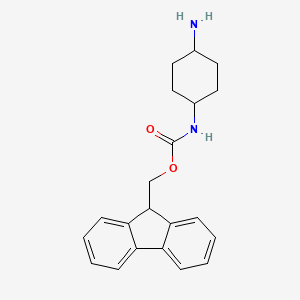
9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a 4-aminocyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 4-aminocyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate involves its interaction with specific molecular targets. The fluorenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The carbamate moiety can undergo hydrolysis, releasing the active amine, which can then interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- 9H-fluoren-9-ylmethyl N-(4-aminophenyl)carbamate
Uniqueness
9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate is unique due to the presence of the 4-aminocyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic interactions are required.
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate |
InChI |
InChI=1S/C21H24N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13,22H2,(H,23,24) |
Clave InChI |
RNVLKSOXBSATJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


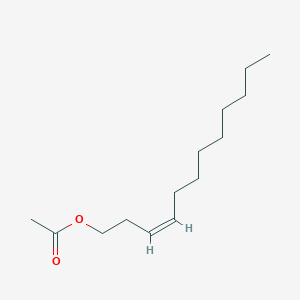
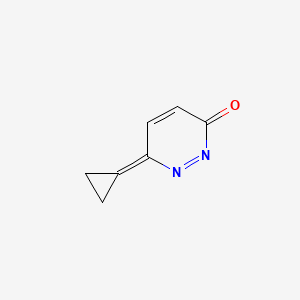
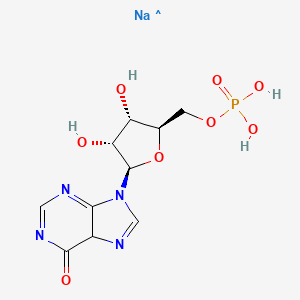
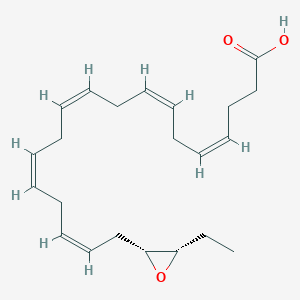

![5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole](/img/structure/B12362505.png)
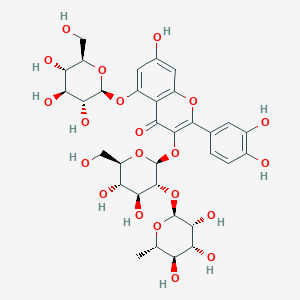
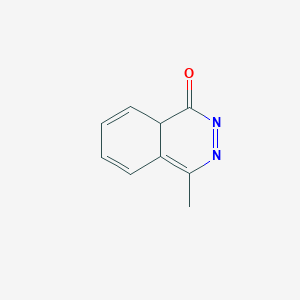

![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12362522.png)
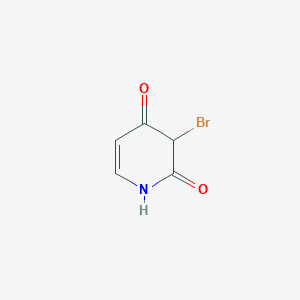
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-](/img/structure/B12362535.png)

![(2S,3R)-2-amino-N-[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-3-hydroxybutanamide](/img/structure/B12362543.png)
